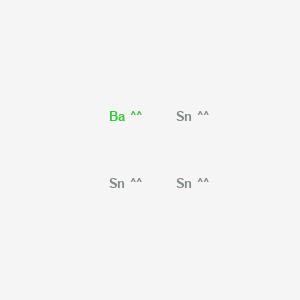
CID 71404520
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71404520” is a chemical entity listed in the PubChem database
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of CID 71404520 involve several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results. Common conditions include controlled temperature ranges and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis to a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
CID 71404520 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and the reaction conditions.
Applications De Recherche Scientifique
CID 71404520 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It may also serve as a probe for investigating specific biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It may act as a lead compound for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and products.
Mécanisme D'action
The mechanism of action of CID 71404520 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.
Propriétés
Formule moléculaire |
BaSn3 |
|---|---|
Poids moléculaire |
493.5 g/mol |
InChI |
InChI=1S/Ba.3Sn |
Clé InChI |
JXAJKAAKJAVMHM-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Sn].[Sn].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


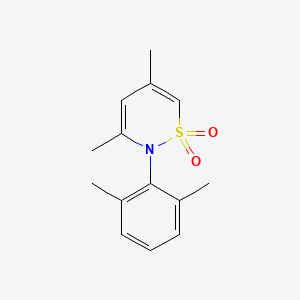
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

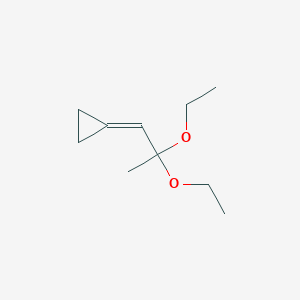
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
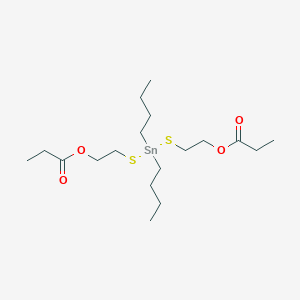
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)

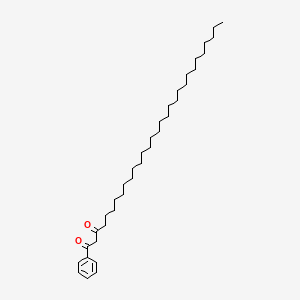
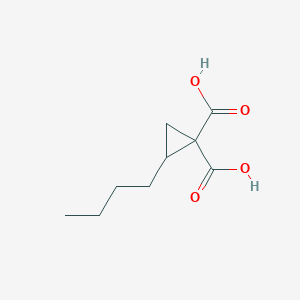
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
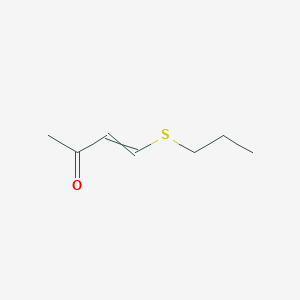
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)

